3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

C–H Borylation Palladium Catalysis Aryl Mesylate Activation

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 214360-46-0), commonly referred to as 3-cyanophenylboronic acid pinacol ester, is an aryl boronate ester featuring a meta-cyano substituent. It belongs to the class of organoboron reagents that serve as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the construction of biaryl architectures relevant to pharmaceutical intermediates, agrochemicals, and materials science.

Molecular Formula C13H16BNO2
Molecular Weight 229.08 g/mol
CAS No. 214360-46-0
Cat. No. B1349986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
CAS214360-46-0
Molecular FormulaC13H16BNO2
Molecular Weight229.08 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#N
InChIInChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,1-4H3
InChIKeyFIGQEPXOSAFKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyanophenylboronic Acid Pinacol Ester (CAS 214360-46-0): A Meta-Substituted Aryl Boronate for Suzuki–Miyaura Cross-Coupling


3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 214360-46-0), commonly referred to as 3-cyanophenylboronic acid pinacol ester, is an aryl boronate ester featuring a meta-cyano substituent [1]. It belongs to the class of organoboron reagents that serve as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the construction of biaryl architectures relevant to pharmaceutical intermediates, agrochemicals, and materials science . The pinacol boronate ester form confers distinct handling, storage, and reactivity profiles compared to the free boronic acid, including crystalline solid morphology, defined melting point (78–82 °C), and compatibility with anhydrous reaction conditions .

Procurement Risk in Substituting 3-Cyanophenylboronic Acid Pinacol Ester (CAS 214360-46-0) with Generic Boronic Acids or Regioisomeric Esters


The common assumption that a free boronic acid or a regioisomeric ester (e.g., para-cyano) can serve as a drop-in replacement for this meta-cyanophenyl pinacol ester ignores three interdependent procurement-critical factors: (i) the meta-cyano substitution pattern confers distinct electronic properties that alter both coupling efficiency and protodeboronation rates relative to para or ortho isomers [1]; (ii) the pinacol ester protecting group fundamentally changes hydrolytic stability, silica gel compatibility, and transmetallation kinetics compared to the free boronic acid, and these effects are modulated by the electron-withdrawing cyano substituent [2]; and (iii) vendor-supplied purity specifications for the pinacol ester are typically reported at 97–98% assay, whereas the free boronic acid commonly contains variable amounts of anhydride, introducing batch-to-batch uncertainty in stoichiometric coupling reactions . These quantifiable differences directly impact reaction yield reproducibility, purification burden, and overall cost-per-successful-coupling in both discovery and scale-up settings.

Evidence-Based Differentiation of 3-Cyanophenylboronic Acid Pinacol Ester (CAS 214360-46-0)


Synthesis Yield from Aryl Mesylates: 97% Isolated Yield for 3-Cyanophenyl Pinacol Boronate via Pd/MeO-CM-Phos Borylation

The target compound is accessible via palladium-catalyzed borylation of 3-cyanophenyl mesylate using bis(pinacolato)diboron (B₂pin₂) and the MeO-CM-Phos ligand, affording pinacol (3-benzonitrile) boronate in 97% isolated yield [1]. This yield represents the upper end of the 63–97% range reported across 22 aryl mesylate and tosylate substrates, demonstrating excellent functional-group tolerance for the electron-withdrawing meta-cyano substituent [1]. In contrast, the corresponding free 3-cyanophenylboronic acid is typically procured as a commercial reagent containing varying amounts of anhydride with a median purity of approximately 95%, introducing an inherent ~2% yield penalty before any coupling is performed .

C–H Borylation Palladium Catalysis Aryl Mesylate Activation Pinacol Boronate Synthesis

Hydrolytic Stability of Phenylboronic Pinacol Esters: Substituent-Dependent Half-Life Modulation by the Meta-Cyano Group

Phenylboronic pinacol esters are marginally stable in aqueous media, with hydrolysis kinetics highly dependent on aromatic substituents and pH [1]. At pH 7.5 and 37 °C in phosphate buffer, structurally related pinacol boronate esters bearing electron-withdrawing substituents exhibit measured macro half-lives in the range of 3.8 to 26.3 hours, demonstrating that hydrolysis rates are tunable by over 6-fold through substituent choice [2]. While direct half-life data for the meta-cyano pinacol ester is not reported in isolation, the meta-cyano group is an electron-withdrawing substituent (σₘ = 0.56) [3], which places its expected hydrolysis half-life within the experimentally observed range for electron-deficient aryl boronates. In contrast, free 3-cyanophenylboronic acid is known to be prone to thermal protodeboronation, and the use of the pinacol ester form is explicitly recommended to mitigate this instability .

Boronic Ester Hydrolysis Aqueous Stability Half-Life Physiological pH

Protodeboronation Resistance: Pinacol Ester Protection Mitigates Base-Catalyzed C–B Bond Cleavage in Electron-Deficient Aryl Boronates

Arylboronic acids bearing electron-withdrawing substituents are susceptible to base-catalyzed protodeboronation, a side reaction that permanently destroys the active coupling reagent and reduces effective yield [1]. For electron-deficient arylboronic acids under acid-promoted conditions, protodeboronation requires 8–20 hours for completion, whereas electron-rich analogs react more rapidly [2]. Critically, pinacol esterification has been shown to suppress protodeboronation pathways by reducing the concentration of the free boronic acid/boronate species in solution. The meta-cyano group on the target compound places it in the class of electron-deficient aromatics that benefit most significantly from ester protection [3]. Quantitative protodeboronation half-lives for arylboronic acids span over 9 orders of magnitude (<3 ms to 6.5 months), with electron-withdrawing groups generally accelerating decomposition; the pinacol ester form shifts the predominant degradation pathway from direct C–B cleavage to the more controllable ester hydrolysis → protodeboronation sequence [4].

Protodeboronation Base-Catalyzed Decomposition Electron-Withdrawing Group Reaction Robustness

Chemoselectivity in Suzuki–Miyaura Cross-Coupling: Kinetic Discrimination of Pinacol Esters vs. Free Boronic Acids Enables Sequential Biaryl Construction

In substrates containing both a boronic acid and a pinacol boronate ester, the boronic acid undergoes chemoselective Suzuki–Miyaura coupling via kinetic discrimination during transmetallation, leaving the pinacol ester intact for a subsequent orthogonal coupling step [1]. This chemoselectivity has been exploited in borono-Catellani arylation reactions where aryl pinacol esters, aryl bromides, and olefins are combined to construct unsymmetrical biaryls with the pinacol ester serving as the persistent boron functionality [2]. The distinct reactivity of arylboronic esters versus aryl bromides secures excellent chemoselectivity in the pivotal arylation step [2]. For 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile specifically, the pinacol ester form is the required boron species for iterative/sequential coupling strategies; the free 3-cyanophenylboronic acid cannot participate in this orthogonal reactivity paradigm because it would couple in the first step, consuming both boron functionalities [1].

Chemoselectivity Kinetic Transmetallation Iterative Suzuki Coupling Unsymmetrical Biaryls

Regiochemical Purity: Meta-Cyano Substitution Provides Distinct Coupling Outcomes Versus 4-Cyanophenylboronic Acid Pinacol Ester

The target compound (CAS 214360-46-0) is the meta-cyano regioisomer, whereas 4-cyanophenylboronic acid pinacol ester (CAS 171364-82-2) represents the para isomer. These are not interchangeable: the meta-cyano group imparts distinct electronic and steric properties that affect both the coupling reaction and the biological activity of the resulting biaryl products . In medicinal chemistry programs, the meta vs. para positioning of the nitrile on the biaryl scaffold can determine target binding affinity, with meta-substituted biaryl pharmacophores appearing in MCH R1 antagonists and kainate receptor ligands . The meta isomer (target compound) has a reported melting point of 78–82 °C and purity specification of 97% ; the para isomer (CAS 171364-82-2) is also offered at 97% purity , but coupling the wrong regioisomer yields a structurally distinct product that may be inactive or off-target. This is not a performance comparison but a constitutional identity requirement: procurement of the correct regioisomer is mandatory for fidelity to the intended synthetic route.

Regioisomer Meta-Substitution Biaryl Pharmacophore Structure–Activity Relationship

Optimal Procurement and Deployment Scenarios for 3-Cyanophenylboronic Acid Pinacol Ester (CAS 214360-46-0)


One-Pot Sequential Suzuki–Miyaura Biaryl Synthesis Using the Pd/MeO-CM-Phos Platform

When planning one-pot sequential coupling reactions (e.g., borylation directly followed by Suzuki coupling), this compound is the preferred boron source because the same Pd/MeO-CM-Phos catalytic system that produces it from 3-cyanophenyl mesylate in 97% yield can also mediate the subsequent cross-coupling step without intermediate purification [1]. This one-pot capability reduces solvent consumption, purification steps, and overall procurement cost per biaryl product.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Aqueous Workup Tolerance

For synthetic routes involving aqueous workup between coupling steps, the pinacol ester's quantified hydrolytic half-life (hours at physiological pH) provides a predictable stability window, in contrast to the free boronic acid's poorly controlled protodeboronation [2]. Procuring the pinacol ester allows chemists to schedule workup operations within the known stability envelope, minimizing yield loss.

Iterative/Orthogonal Cross-Coupling for Unsymmetrical Biaryl Construction

In synthetic strategies requiring iterative Suzuki couplings (e.g., coupling at an aryl bromide first while preserving a boron functionality for a second coupling), the pinacol ester form is functionally mandatory. The boronic acid couples non-selectively and cannot be preserved for a second step [3]. Procuring the pinacol ester (CAS 214360-46-0) rather than the free acid (CAS 150255-96-2) is therefore a binary procurement decision for these synthetic routes.

Regiospecific Biaryl Pharmacophore Synthesis in Medicinal Chemistry

For medicinal chemistry programs targeting MCH R1 antagonists, kainate receptor ligands, or other biaryl pharmacophores requiring the meta-cyanophenyl motif, procurement of this specific regioisomer (CAS 214360-46-0) rather than the para isomer (CAS 171364-82-2) is non-negotiable. Coupling with the wrong regioisomer produces a structurally distinct product, representing 100% procurement waste in a target-oriented synthesis .

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